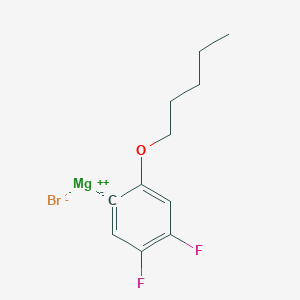
(4,5-Difluoro-2-(n-pentyloxy)phenyl)magnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-difluoro-2-(n-pentyloxy)phenyl)magnesium bromide, 0.50 M in tetrahydrofuran, is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The presence of fluorine atoms and a pentyloxy group in its structure makes it particularly useful in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-difluoro-2-(n-pentyloxy)phenyl)magnesium bromide typically involves the reaction of 4,5-difluoro-2-(n-pentyloxy)bromobenzene with magnesium metal in the presence of tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Reaction Conditions:
Solvent: Tetrahydrofuran
Temperature: Room temperature to reflux
Atmosphere: Inert (nitrogen or argon)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent control of reaction conditions to ensure the consistency and quality of the product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
(4,5-difluoro-2-(n-pentyloxy)phenyl)magnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in aromatic compounds.
Coupling Reactions: Participates in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones
Halides: Aryl or alkyl halides
Catalysts: Palladium or nickel catalysts for coupling reactions
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Aromatics: Resulting from substitution reactions.
Biaryl Compounds: Products of Suzuki-Miyaura coupling reactions.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4,5-difluoro-2-(n-pentyloxy)phenyl)magnesium bromide is used for the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it valuable in the construction of various chemical frameworks.
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize intermediates for pharmaceuticals. The presence of fluorine atoms can enhance the biological activity and metabolic stability of the resulting compounds.
Industry
Industrially, it is used in the production of agrochemicals, pharmaceuticals, and materials science. Its reactivity and versatility make it a valuable reagent in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (4,5-difluoro-2-(n-pentyloxy)phenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This can lead to the formation of new carbon-carbon bonds or the substitution of existing functional groups. The presence of fluorine atoms can influence the reactivity and selectivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent without fluorine or pentyloxy groups.
(4-Fluorophenyl)magnesium Bromide: Contains a single fluorine atom.
(4,5-Difluorophenyl)magnesium Bromide: Lacks the pentyloxy group.
Uniqueness
(4,5-difluoro-2-(n-pentyloxy)phenyl)magnesium bromide is unique due to the presence of both fluorine atoms and a pentyloxy group. This combination can enhance its reactivity and selectivity in various chemical reactions, making it a versatile reagent in organic synthesis.
Propriétés
Formule moléculaire |
C11H13BrF2MgO |
|---|---|
Poids moléculaire |
303.43 g/mol |
Nom IUPAC |
magnesium;1,2-difluoro-4-pentoxybenzene-5-ide;bromide |
InChI |
InChI=1S/C11H13F2O.BrH.Mg/c1-2-3-4-7-14-9-5-6-10(12)11(13)8-9;;/h6,8H,2-4,7H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
RKPOTIKLTROTBM-UHFFFAOYSA-M |
SMILES canonique |
CCCCCOC1=CC(=C(C=[C-]1)F)F.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


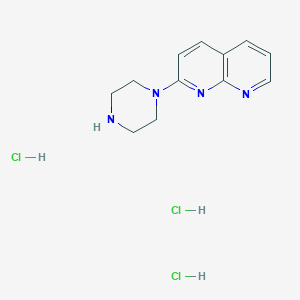
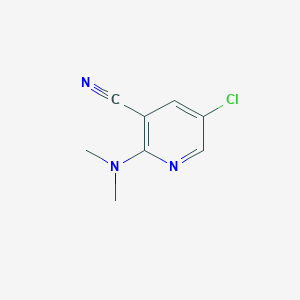
![Dichloro[1,2-bis(diphenylphosphino)ethane]iron(II)](/img/structure/B14882123.png)
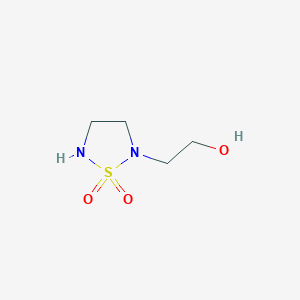
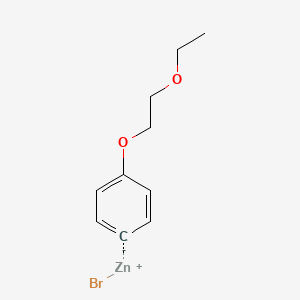
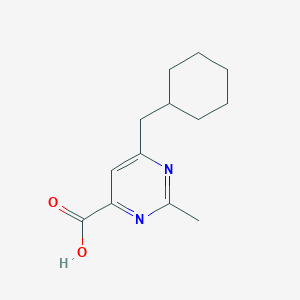
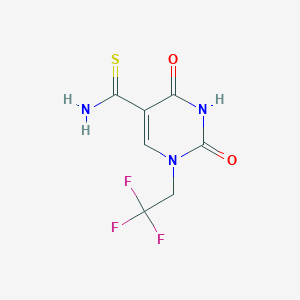



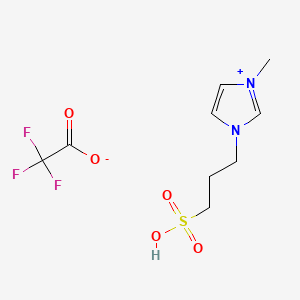
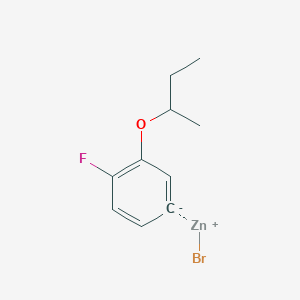
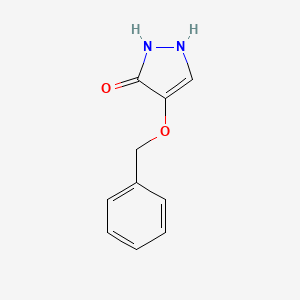
![4-Fluoro-2-[(n-pentyloxy)methyl]phenylZinc bromide](/img/structure/B14882209.png)
